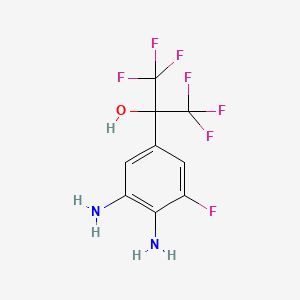

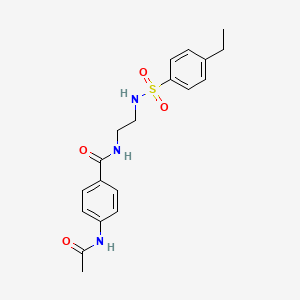

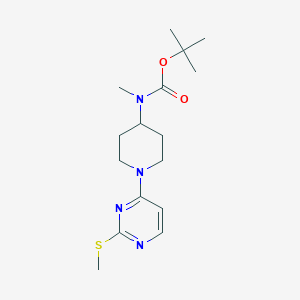

![molecular formula C7H10N4 B2366413 1-ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole CAS No. 1239754-49-4](/img/structure/B2366413.png)

1-ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole” is a chemical compound with the molecular formula C7H10N4 . Pyrazoles, which this compound is a derivative of, are five-membered heterocycles that are particularly useful in organic synthesis . They have a broad spectrum of biological activities and are found in a number of well-established drugs .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The specific structure of this compound was not found in the available literature.Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Techniques : Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, closely related to the target compound, are synthesized from easily accessible pyrazole carboxylates, using a regioselective strategy. This process yields pyrazolo[1,5-a][1,4]diazepin-4-ones, highlighting a general approach for synthesizing fused heterocyclic compounds (Dzedulionytė et al., 2022).

Chemical Analysis and Crystal Structure : Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, similar in structure to the target compound, has been synthesized and analyzed using NMR, mass, UV-Vis, and CHN analysis. Its crystal structure was determined using single crystal X-ray diffraction studies, providing valuable information about molecular interactions (Naveen et al., 2021).

Application in Heterocyclic Compound Synthesis

Heterocyclic Compound Formation : Ethyl 3-amino-1H-pyrazole-4-carboxylate, a compound structurally similar to the target molecule, is utilized in synthesizing various pyrazoloazines. These compounds, formed via diazotization and coupling reactions, are significant in agriculture and medicine (Youssef et al., 2001).

Diverse Chemical Reactions : The synthesis of 1,3-diketones and their reaction with different N-nucleophiles, including pyrazole derivatives, demonstrates the potential for creating novel pharmaceuticals. Such processes might yield compounds with activities such as anticancer, anticonvulsant, and antimicrobial properties (Unny et al., 2001).

Synthesis of Pyrazole Derivatives : The synthesis of novel pyrazole derivatives, including pyrazolo[5,1-c][1,2,4]triazine dyes, shows the potential of using pyrazole compounds in dye production. These dyes have unique absorption spectra and solvatochromic behavior (Karcı & Karcı, 2008).

Miscellaneous Applications

Corrosion Inhibition : Pyrazole derivatives, including ones structurally similar to the target compound, have been evaluated as corrosion inhibitors for steel in hydrochloric acid. These compounds significantly reduce corrosion rates and demonstrate potential industrial applications (Herrag et al., 2007).

Biological Investigations : Pyrazole-appended quinolinyl chalcones, which include pyrazole structures, have been synthesized and exhibit promising antimicrobial properties. Such compounds could be useful in developing new antimicrobial agents (Prasath et al., 2015).

Mécanisme D'action

Target of Action

It’s worth noting that compounds containing imidazole, a similar heterocyclic moiety, have been known to interact with a broad range of biological targets .

Mode of Action

Imidazole derivatives have been reported to show a wide range of biological activities, suggesting diverse modes of action .

Biochemical Pathways

Imidazole derivatives have been associated with various biological activities, implying that they may influence multiple biochemical pathways .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence the bioavailability of its derivatives .

Result of Action

Imidazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the solvent environment .

Analyse Biochimique

Biochemical Properties

The nature of these interactions is largely dependent on the specific structure and functional groups present in the pyrazole compound .

Cellular Effects

Pyrazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

4-ethyl-6-methyl-1H-pyrazolo[4,3-c]pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-3-11-6-4-8-9-7(6)5(2)10-11/h4H,3H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHYWCSJLQLFTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=N1)C)NN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

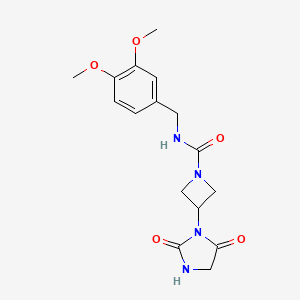

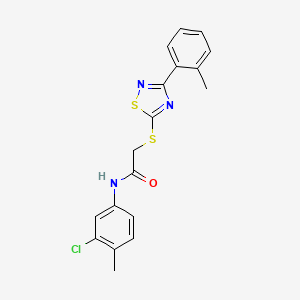

![3-(4-methylphenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2366339.png)

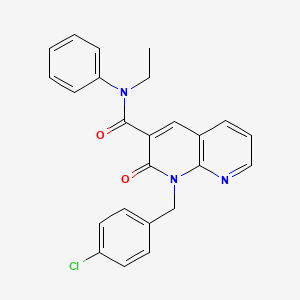

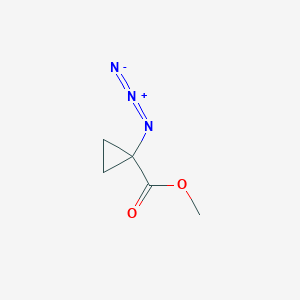

![2-[[5-(3-Chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2366346.png)

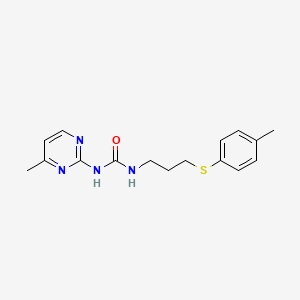

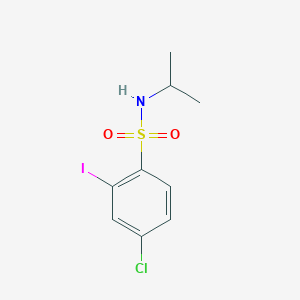

![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2366348.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea](/img/structure/B2366350.png)

![5-[(3-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2366352.png)